

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignment of 1-butyl-2-methylbenzene

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## Compound of Interest

Compound Name: 1-butyl-2-methylbenzene

Cat. No.: B043884

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## Abstract

This document provides a detailed protocol for the acquisition and analysis of  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra for **1-butyl-2-methylbenzene**. Due to the absence of publicly available experimental spectra, this note presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, including chemical shifts, multiplicities, and coupling constants. These predictions are based on established NMR principles and spectral data of analogous compounds. A standard experimental protocol for sample preparation and NMR data acquisition is also detailed. This guide serves as a practical resource for the structural elucidation and verification of **1-butyl-2-methylbenzene** and related alkylbenzene derivatives.

## Introduction

**1-butyl-2-methylbenzene**, also known as o-butyltoluene, is an aromatic hydrocarbon. The structural confirmation of such organic molecules heavily relies on spectroscopic techniques, with  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy being paramount for detailed structural elucidation. These techniques provide precise information about the chemical environment of individual protons and carbon atoms within the molecule. This application note outlines the predicted spectral assignments for **1-butyl-2-methylbenzene** and provides a generalized experimental protocol for obtaining high-quality NMR data for similar small organic molecules.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-butyl-2-methylbenzene**. These values have been estimated using NMR prediction software and analysis of spectral data from structurally related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-butyl-2-methylbenzene** (in  $\text{CDCl}_3$ )

Atom Number(s)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1'	2.58	t	7.7	2H	Ar-CH <sub>2</sub> -
2'	1.45	sextet	7.5	2H	-CH <sub>2</sub> -
3'	1.38	sextet	7.4	2H	-CH <sub>2</sub> -
4'	0.92	t	7.3	3H	-CH <sub>3</sub>
7	2.31	s	-	3H	Ar-CH <sub>3</sub>
3, 4, 5, 6	7.10-7.20	m	-	4H	Ar-H

t = triplet, s = singlet, m = multiplet, sextet

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1-butyl-2-methylbenzene** (in  $\text{CDCl}_3$ )

Atom Number	Chemical Shift ( $\delta$ , ppm)	Assignment
1	139.8	Quaternary Ar-C
2	136.5	Quaternary Ar-C
3	129.8	Ar-CH
4	126.2	Ar-CH
5	125.8	Ar-CH
6	129.5	Ar-CH
7	19.3	Ar-CH <sub>3</sub>
1'	33.4	Ar-CH <sub>2</sub> -
2'	33.2	-CH <sub>2</sub> -
3'	22.8	-CH <sub>2</sub> -
4'	14.1	-CH <sub>3</sub>

## Experimental Protocol

This section details a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like **1-butyl-2-methylbenzene**.

### 1. Sample Preparation

- Weigh approximately 5-10 mg of **1-butyl-2-methylbenzene** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

### 2. NMR Spectrometer Setup and Data Acquisition

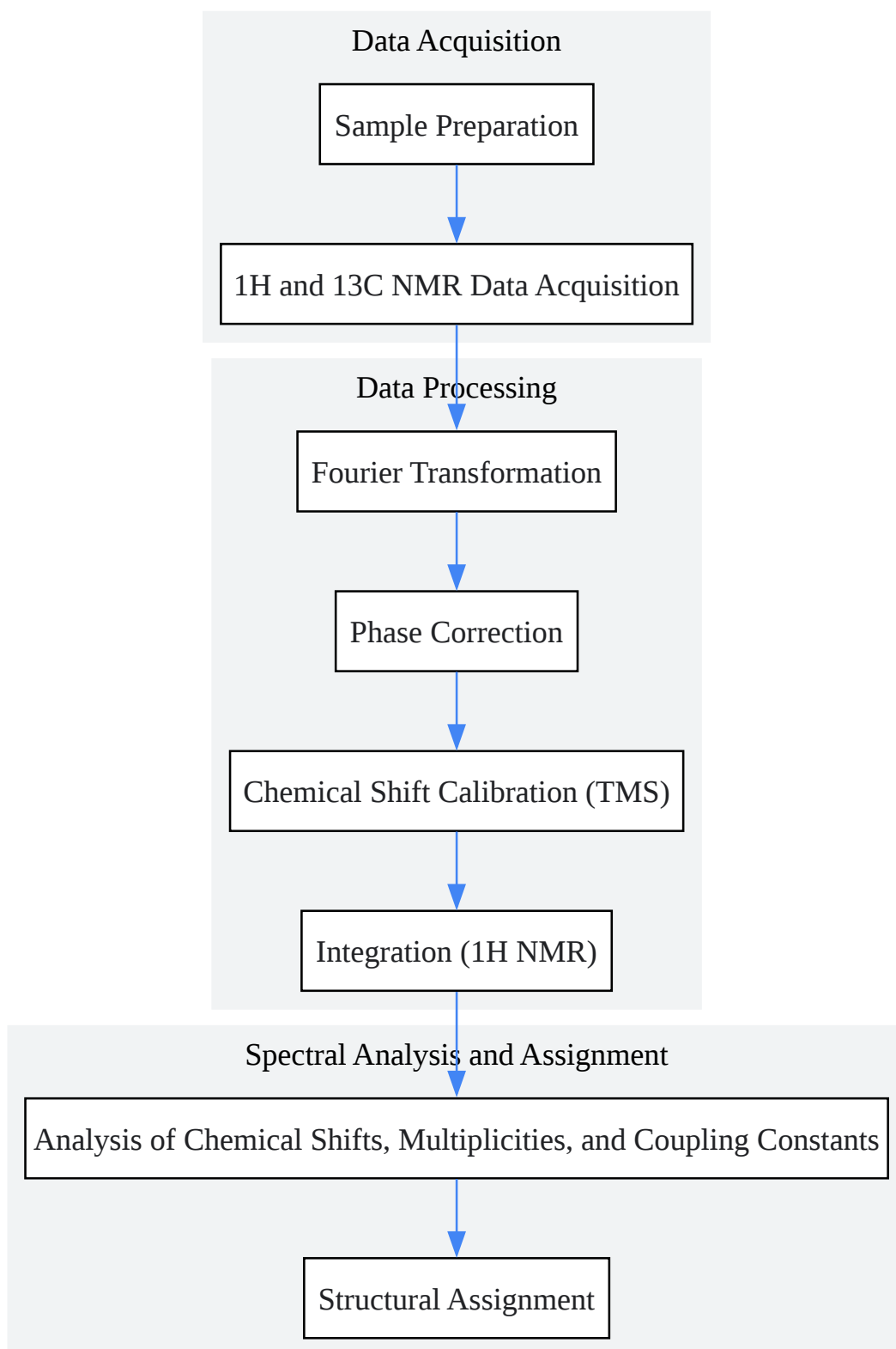
- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral resolution.
- Locking and Shimming:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub> solvent.
  - Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16 scans, depending on the sample concentration.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Spectral Width: Approximately 240 ppm, centered around 120 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128-1024 scans, as <sup>13</sup>C has a low natural abundance.
  - Temperature: 298 K.

### 3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
- Phase correct the spectrum to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS signal to 0 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

## Visualizations

Caption: Molecular structure of **1-butyl-2-methylbenzene** with atom numbering for NMR assignment.



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Caption: Workflow for NMR spectral assignment.

## Conclusion

This application note provides predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-butyl-2-methylbenzene**, offering a valuable reference for its structural identification. The detailed experimental protocol serves as a robust guideline for acquiring high-quality NMR spectra for this and similar small organic molecules. The structured presentation of data and protocols aims to support researchers in their analytical and drug development endeavors.

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